molecular formula C10H12BrNO2 B15057063 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine

Cat. No.: B15057063
M. Wt: 258.11 g/mol
InChI Key: WQDAWTZBINVBOO-UHFFFAOYSA-N
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Description

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyclopropylmethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine typically involves the bromination of a pyridine derivative followed by the introduction of cyclopropylmethoxy and methoxy groups. One common method involves the following steps:

    Bromination: The starting pyridine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Methoxylation: The brominated intermediate is then reacted with methanol in the presence of a base such as sodium hydride or potassium carbonate to introduce the methoxy group.

    Cyclopropylmethoxylation: Finally, the compound is treated with cyclopropylmethanol under acidic or basic conditions to attach the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules for various research purposes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine: Similar structure but with an iodine atom instead of a methoxy group.

    3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a boron-containing substituent instead of cyclopropylmethoxy.

    5-Bromo-3-(cyclopropylmethoxy)-2-fluoropyridine: Similar structure with a fluorine atom instead of a methoxy group.

Uniqueness

5-Bromo-3-(cyclopropylmethoxy)-2-methoxypyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

5-bromo-3-(cyclopropylmethoxy)-2-methoxypyridine

InChI

InChI=1S/C10H12BrNO2/c1-13-10-9(4-8(11)5-12-10)14-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI Key

WQDAWTZBINVBOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)OCC2CC2

Origin of Product

United States

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